(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate
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Overview
Description
(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry, which is denoted by the (2S,3R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring . This method offers advantages in terms of reaction efficiency, versatility, and sustainability compared to traditional batch processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, depending on the reaction conditions.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl and benzyl groups but differs in its core structure and functional groups.
Ethyl acetate: While structurally simpler, ethyl acetate is another ester that can be compared in terms of reactivity and applications.
Uniqueness
(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate stands out due to its complex stereochemistry and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
1044563-67-8 |
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Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (2S,3R)-2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3/t14-,16+/m0/s1 |
InChI Key |
HRISBMYHHVBLFC-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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